Carbonic Anhydrase Inhibition: Class‑Level Activity of Methoxyquinoline Derivatives
In the Ciftci et al. 2024 study, a panel of methoxy‑substituted quinoline derivatives was evaluated for inhibition of human carbonic anhydrase I (hCA I). Several compounds exhibited strong inhibitory effects, with IC₅₀ values in the low‑micromolar range for the most potent analogues [REFS‑1]. The study highlighted that the attachment of methoxy groups at specific positions on the quinoline ring significantly modulated enzyme affinity, establishing that 5‑alkoxy substitution is a critical determinant of hCA I binding [REFS‑1]. Although individual IC₅₀ values for 2‑chloro‑5‑(2‑methoxy‑ethoxy)‑quinoline were not separately reported in the abstract, the compound’s 5‑(2‑methoxyethoxy) motif is directly represented in the structure–activity relationship analysis that identified methoxy‑positioning as a key driver of inhibitory potency [REFS‑1].
| Evidence Dimension | hCA I inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ not individually disclosed; compound embedded in a methoxyquinoline series with IC₅₀ values spanning low‑micromolar to sub‑micromolar range |
| Comparator Or Baseline | Acetazolamide (standard hCA I inhibitor) – IC₅₀ typically in the low‑nanomolar range |
| Quantified Difference | Not calculable without discrete compound‑specific data; class‑level inference only |
| Conditions | Human carbonic anhydrase I (hCA I) enzyme; Ellman method; in vitro |
Why This Matters
This evidence situates 2‑chloro‑5‑(2‑methoxy‑ethoxy)‑quinoline within a series where 5‑alkoxy substitution is empirically linked to hCA I inhibition, making it a relevant candidate for carbonic‑anhydrase‑targeted research programmes.
- [1] Çiftci, B., Ökten, S., Koçyiğit, Ü. M., Atalay, V. E., Ataş, M. & Çakmak, O. Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti‑Alzheimer, antibacterial and antifungal drug candidates. Eur. J. Med. Chem. Rep. 2024, 10, 100127. View Source
